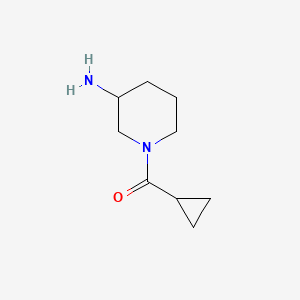

1-(Cyclopropylcarbonyl)piperidin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropylcarbonyl)piperidin-3-amine is a compound that falls within the category of functionalized piperidines. Piperidines are six-membered heterocyclic compounds containing nitrogen, which are of significant interest in medicinal chemistry due to their presence in a variety of pharmacologically active molecules.

Synthesis Analysis

The synthesis of related piperidine compounds has been explored in recent studies. For instance, a stereoselective intramolecular cyclization of epoxypropyl cinnamyl amines mediated by cerium ammonium nitrate (CAN) has been reported, which leads to the formation of 3,4,5-trisubstituted piperidines . Another approach involves the Zn(II)-catalyzed synthesis of piperidines from propargyl amines and cyclopropanes, proceeding via a tandem cyclopropane ring-opening/Conia-ene cyclization to yield highly functionalized piperidines . These methods highlight the versatility of piperidine synthesis, particularly in the context of introducing various substituents to the piperidine core.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a six-membered ring containing one nitrogen atom. Substituents on the piperidine ring can significantly influence the compound's chemical properties and reactivity. In the case of 1-(Cyclopropylcarbonyl)piperidin-3-amine, the cyclopropylcarbonyl group would be expected to impart unique steric and electronic effects due to the cyclopropane ring's inherent strain and reactivity.

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. The presence of the amine group allows for further functionalization through reactions such as alkylation, acylation, and the formation of amides. Additionally, the cyclopropyl group in 1-(Cyclopropylcarbonyl)piperidin-3-amine could potentially undergo ring-opening reactions under certain conditions, which could be exploited in synthetic applications to introduce additional complexity to the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives like 1-(Cyclopropylcarbonyl)piperidin-3-amine are influenced by their molecular structure. The basicity of the amine, the lipophilicity of the substituents, and the overall molecular polarity are important factors that determine solubility, boiling point, and reactivity. The cyclopropyl group is known to confer rigidity to the molecule, which can affect the compound's conformation and, consequently, its interaction with biological targets.

Scientific Research Applications

Catalytic Systems in Organic Synthesis

Recent developments in recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions have highlighted the significance of using aromatic, heterocyclic, and aliphatic amines, including piperidines, as coupling partners. The advancements in recyclable catalyst systems underscore their potential for commercial exploitation in organic synthesis, emphasizing the critical role of catalyst optimization for efficient reactions. This research provides valuable insights for those engaged in similar studies, offering a comprehensive overview of the catalysts' physical properties, their application in organic synthesis, and the impact of various factors on reactivity and catalyst recyclability (Kantam et al., 2013).

CO2 Capture by Aqueous Amines

The utilization of computational methods to study the reactions between carbon dioxide and aqueous organic amines for CO2 capture has been extensively reviewed. This includes the use of high-level quantum chemical methods, hybrid quantum mechanics/molecular mechanics methods, and molecular dynamics to understand the interactions and efficiency of amines in capturing CO2. The review also discusses the experimental studies on amine-CO2 equilibria, kinetics, and the prediction of amine pKa values, highlighting the role of computational simulations in understanding carbon capture mechanisms and designing more efficient capture agents (Yang et al., 2017).

Synthesis of N-heterocycles via Sulfinimines

Chiral sulfinamides, particularly tert-butanesulfinamide, have been recognized as significant chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. The review covering literature from 2010 to 2020 provides an overview of tert-butanesulfinamide-mediated asymmetric N-heterocycle synthesis via sulfinimines, offering general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are pivotal in the structural motif of many natural products and therapeutically relevant compounds, demonstrating the versatile applications of chiral sulfinamides in organic synthesis (Philip et al., 2020).

properties

IUPAC Name |

(3-aminopiperidin-1-yl)-cyclopropylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c10-8-2-1-5-11(6-8)9(12)7-3-4-7/h7-8H,1-6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLZJPLISPRNPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopropylcarbonyl)piperidin-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292969.png)